苯甲酰胺,4-(((2E)-2-(氨基甲基)-3-氟-2-丙烯-1-基)氧基)-N-(1,1-二甲基乙基)-,盐酸盐 (1:1)

描述

BI-1467335, also known as PXS-4728A, is a SSAO/VAP inhibitor potentially for the treatment of non-alcoholic steatohepatitis. PXS-4728A diminishes lung inflammation in a variety of models indicating proof of concept for a novel therapeutic approach in respiratory diseases that are characterized by neutrophilic pattern of inflammation. A more recent paper reports PXS-4728A-mediated suppression of airway inflammation and fibrosis, as well as improved lung function in experimental COPD. PXS-4728A is also in development for the treatment of cardiometabolic diseases like the liver-related disease Nonalcoholic Steatohepatitis (NASH).

科学研究应用

Treatment of Pulmonary Neutrophil Migration

PXS-4728A has been studied for its effects on pulmonary neutrophil migration. It acts as an inhibitor of VAP-1/SSAO, an endothelial bound adhesion molecule with amine oxidase activity that is reported to be involved in neutrophil egress from the microvasculature during inflammation .

Treatment of Chronic Obstructive Pulmonary Disease (COPD)

The compound has been developed as a low MW inhibitor of SSAO and has been used in a model of COPD induced by CS in mice. This model reproduces key aspects of human COPD, including chronic airway inflammation, fibrosis, and impaired lung function .

Intervention Therapy in Isolated Rapid Eye Movement Sleep Behaviour Disorder (iRBD)

PXS-4728A has been investigated as an intervention therapy in participants with iRBD. This study was conducted in participants aged 50 to 80 years of age and investigated a single dose level .

Treatment of Non-alcoholic Steatohepatitis (NASH)

PXS-4728A has been used in clinical trials for the treatment of cardiometabolic diseases like the liver-related disease Nonalcoholic Steatohepatitis (NASH) .

Treatment of Diabetic Retinopathy

BI 1467335 has been studied for its potential to improve retinal lesions in patients with moderately severe Non-proliferative diabetic retinopathy (NPDR) or severe Non-proliferative diabetic retinopathy (NPDR), without Center-involved diabetic macular edema (CI-DME) .

Treatment of Liver Injury Biomarkers

BI 1467335 has been shown to strongly inhibit AOC3 in participants with NASH, with doses ≥3 mg dose-dependently reducing the levels of liver injury biomarkers, ALT and CK-18 .

作用机制

Target of Action

PXS-4728A, also known as BI-1467335 HCl, is a selective inhibitor of the enzyme Semicarbazide-Sensitive Amine Oxidase (SSAO) . SSAO, also known as Vascular Adhesion Protein-1 (VAP-1), is an endothelial bound adhesion molecule with amine oxidase activity . It plays a crucial role in the migration of neutrophils during acute lung inflammation, pulmonary infection, and airway hyperreactivity .

Mode of Action

PXS-4728A interacts with its target, SSAO, by inhibiting its enzymatic function . This inhibition results in a diminished leukocyte rolling and adherence induced by CXCL1/KC . The compound’s interaction with SSAO also dampens the migration of neutrophils to the lungs in response to various inflammatory stimuli .

Biochemical Pathways

The primary biochemical pathway affected by PXS-4728A involves the inhibition of SSAO activity, which in turn impacts the migration of neutrophils . This action on the neutrophil migration pathway has downstream effects on lung inflammation, pulmonary infection, and airway hyperreactivity .

Pharmacokinetics

PXS-4728A is orally active, indicating good absorption in the digestive tract . The compound has high oral bioavailability, and its low doses are efficacious in inhibiting SSAO . The data suggests that PXS-4728A can be dosed once a day .

Result of Action

The inhibition of SSAO by PXS-4728A leads to a reduction in neutrophil migration to the lungs, thereby reducing inflammation and oxidative stress . This results in the amelioration of conditions characterized by neutrophilic patterns of inflammation, such as Chronic Obstructive Pulmonary Disease (COPD) in mice . In human studies, PXS-4728A has shown to strongly inhibit AOC3 in participants with Non-Alcoholic Steatohepatitis (NASH), reducing the levels of liver injury biomarkers, ALT and CK-18 .

Action Environment

The action of PXS-4728A can be influenced by environmental factors such as the presence of inflammatory stimuli. For instance, the compound’s efficacy in reducing neutrophil migration to the lungs is observed in response to LPS inflammation, Klebsiella pneumoniae lung infection, and CLP induced sepsis . Furthermore, the compound’s action and efficacy can be influenced by the disease state, as seen in its effects on conditions like COPD and NASH .

属性

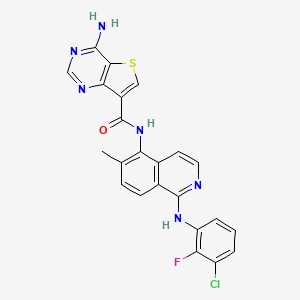

IUPAC Name |

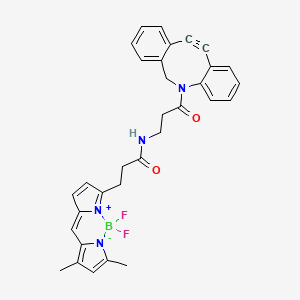

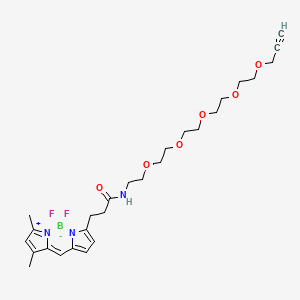

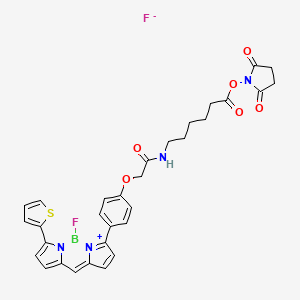

4-[(E)-2-(aminomethyl)-3-fluoroprop-2-enoxy]-N-tert-butylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2.ClH/c1-15(2,3)18-14(19)12-4-6-13(7-5-12)20-10-11(8-16)9-17;/h4-8H,9-10,17H2,1-3H3,(H,18,19);1H/b11-8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEMZEDNMNLIDSL-YGCVIUNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)OCC(=CF)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC(=O)C1=CC=C(C=C1)OC/C(=C/F)/CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzamide, 4-(((2E)-2-(aminomethyl)-3-fluoro-2-propen-1-yl)oxy)-N-(1,1-dimethylethyl)-, hydrochloride (1:1) | |

CAS RN |

1478364-68-9 | |

| Record name | PXS-4728A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1478364689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(E)-4-(2-(Aminomethyl)-3-Fluoroalloxy)-N-Tert-butybenzamide HCL] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PXS-4728A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W2049SJPH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does PXS-4728A interact with its target and what are the downstream effects?

A: PXS-4728A acts as a selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1) [, ]. This enzyme plays a role in inflammation by facilitating the adhesion and transmigration of leukocytes from the vasculature to sites of inflammation []. By inhibiting SSAO/VAP-1, PXS-4728A reduces leukocyte infiltration and the associated inflammatory response. This mechanism has been shown to ameliorate albuminuria and glomerulosclerosis in diabetic nephropathy models [] and improve key features of chronic obstructive pulmonary disease (COPD) in a mouse model [].

Q2: Does PXS-4728A show different inhibitory activity across species?

A: Research suggests that there might be species-specific differences in the inhibitory activity of PXS-4728A. While no significant differences in sensitivity were observed between mouse, rat, and human VAP-1 for PXS-4728A, other inhibitors did show species-dependent variations []. This highlights the importance of considering potential species differences when using rodent models for preclinical efficacy studies [].

Q3: What are the potential applications of PXS-4728A based on current research?

A3: Preclinical studies suggest that PXS-4728A holds promise for treating inflammatory conditions. Research indicates its potential in addressing:

- Diabetic Nephropathy: PXS-4728A demonstrated a reduction in glomerulosclerosis and albuminuria in a diabetic mouse model [].

- Chronic Obstructive Pulmonary Disease (COPD): PXS-4728A showed improvement in key features of COPD in a mouse model [].

- Non-alcoholic steatohepatitis (NASH): PXS-4728A was investigated in a Phase 1 trial for the treatment of NASH [].

Q4: Are there any known limitations to the therapeutic application of PXS-4728A?

A: While PXS-4728A demonstrates efficacy in reducing glomerulosclerosis, its impact on tubulointerstitial fibrosis in diabetic nephropathy appears less pronounced []. This suggests that SSAO/VAP-1 inhibition might be more effective in targeting glomerular pathology than tubulointerstitial damage.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。